Welcome to the BenchChem Online Store!
molecular formula C11H14O2 B1368259 2-(2-Methylpropyl)benzoic acid CAS No. 100058-55-7

2-(2-Methylpropyl)benzoic acid

Cat. No. B1368259
M. Wt: 178.23 g/mol
InChI Key: PSHADDQTSCEAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07671043B2

Procedure details

A solution isobutylbenzoic acid (2.00 g, 11.2 mmol) in DMF (10 ml) was treated with HBTU (4.25 g, 11.2 mmol), diisopropylethylamine (7.24 g, 56.0 mmol), then hydrazine (1.80 g, 56.0 mmol) and stirred at room temperature for 12 hours. The reaction was diluted with ethyl acetate (150 mL), washed with 5% NaHCO3 (aq.) and brine, dried (MgSO4), filtered and concentrated in vacuo to give the title compound (2.10 g, 91%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1C(O)=O)[CH:2]([CH3:4])[CH3:3].CN([C:17]([O:21]N1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(C(C)C)CC)(C)C.[NH2:47][NH2:48]>CN(C=O)C.C(OCC)(=O)C>[CH2:1]([C:5]1[CH:6]=[CH:10][C:11]([C:17]([NH:47][NH2:48])=[O:21])=[CH:12][CH:13]=1)[CH:2]([CH3:3])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C(C)C)C1=C(C(=O)O)C=CC=C1
Name
Quantity
4.25 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
7.24 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
NN
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% NaHCO3 (aq.) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C(=O)NN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.